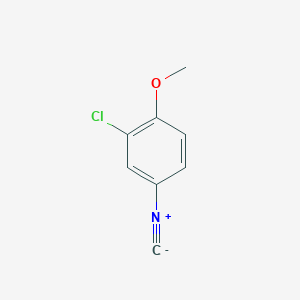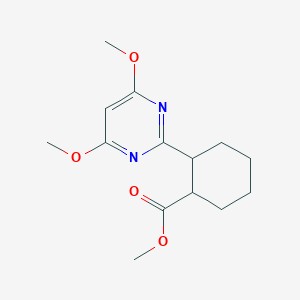
2-Chloro-4-isocyano-1-methoxybenzene
Übersicht
Beschreibung
2-Chloro-4-isocyanato-1-methoxybenzene is a chemical compound with the molecular formula C8H6ClNO2 and a molecular weight of 183.59 . It is also known by its IUPAC name, 2-chloro-4-isocyanato-1-methoxybenzene .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 183.59 . It is recommended to be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Environmental Studies and Degradation Pathways
In environmental science, the degradation pathways of structurally related compounds, such as methoxychlor and other methoxybenzene derivatives, have been extensively studied. For instance, methoxychlor, a compound closely related to 2-Chloro-4-isocyano-1-methoxybenzene, undergoes electrochemical reduction processes. These studies reveal the mechanisms through which these compounds break down in environmental contexts, shedding light on the fate of chlorinated organic pollutants (McGuire & Peters, 2016; Gackowska et al., 2015).
Organic Synthesis and Chemical Reactions
In the realm of organic chemistry, the synthesis and reactivity of compounds featuring chloro, isocyano, and methoxy groups have been explored to create diverse molecular architectures. For example, studies on the electrochemical behavior of chloro- and methoxy-substituted benzene derivatives provide insights into potential synthetic routes and the reactivity of similar compounds (Peverly et al., 2014). Furthermore, the interaction of methoxybenzenes with other chemical species under specific conditions has been investigated for the synthesis of new compounds, demonstrating the versatility of methoxybenzene derivatives in chemical synthesis (Rozhkova et al., 2017).
Material Science and Catalysis
In material science, the catalytic properties of methoxy-substituted compounds are of interest for applications in polymerization and the production of industrially relevant chemicals. The study of catalytic reduction processes involving methoxychlor highlights the potential of methoxybenzene derivatives in catalysis and material synthesis, offering pathways to environmentally friendly and efficient production methods (McGuire et al., 2016).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other aromatic compounds, it may undergo electrophilic aromatic substitution reactions . In such reactions, the compound could form a sigma-bond with its target, generating a positively charged intermediate . This intermediate could then undergo further reactions, leading to changes in the target’s function .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-4-isocyano-1-methoxybenzene is currently unavailable These properties are crucial for understanding the compound’s bioavailability, ie, the extent and rate at which it reaches its site of action
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets and its overall effectiveness . .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-isocyano-1-methoxybenzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules, potentially affecting their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of foreign compounds. These interactions can affect the metabolic flux and levels of metabolites, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments. The distribution of this compound can influence its activity and function, as it may preferentially accumulate in areas where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The localization of this compound can affect its activity and function, as it may be more effective in certain cellular environments .
Eigenschaften
IUPAC Name |
2-chloro-4-isocyano-1-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMPQKKAHKFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+]#[C-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405846 | |
| Record name | 2-chloro-4-isocyano-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920524-21-6 | |
| Record name | 2-chloro-4-isocyano-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9R,10S,13R,14R,17R)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B3031916.png)


![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)






![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)


